4-Bromo-2,3,5-trifluoropyridine
Overview
Description
4-Bromo-2,3,5-trifluoropyridine is a fluorinated pyridine derivative, characterized by the presence of bromine and three fluorine atoms on the pyridine ring. This compound is of significant interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring imparts distinct reactivity and stability to the molecule.
Mechanism of Action
Target of Action
Fluoropyridines, a group to which this compound belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
The mode of action of 4-Bromo-2,3,5-trifluoropyridine involves regioselective nucleophilic substitution and palladium-catalyzed Suzuki-Miyaura reactions . The presence of strong electron-withdrawing substituents in the aromatic ring, such as fluorine, reduces the basicity of fluoropyridines and makes them less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines (tfmp) derivatives, a group to which this compound belongs, are thought to contribute to their biological activities .
Result of Action
Tfmp derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Action Environment
The development of fluorinated organic chemicals, including fluoropyridines, is an increasingly important research topic due to their improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
4-Bromo-2,3,5-trifluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interactions between this compound and these enzymes often involve the formation of covalent bonds or non-covalent interactions, leading to enzyme inhibition or modulation of enzyme activity . Additionally, this compound can bind to specific protein targets, influencing their function and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and G-protein coupled receptors. By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, it may upregulate or downregulate the expression of specific genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to enzyme active sites, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the heme group of the enzyme . This interaction prevents the enzyme from metabolizing its substrates, thereby altering the metabolic profile of the cell. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation profile. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly when exposed to light or high temperatures . In in vitro studies, the effects of this compound on cellular function can vary depending on the duration of exposure. Short-term exposure may lead to acute changes in enzyme activity and gene expression, while long-term exposure can result in more sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Additionally, threshold effects may be observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted from the body . The interaction of this compound with these enzymes can also affect the metabolic flux of other substrates, leading to changes in the levels of key metabolites and potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells via specific transporters, where it can accumulate in certain cellular compartments . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability in the body. The localization and accumulation of this compound in specific tissues can impact its biological activity and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound in these compartments can influence its interactions with biomolecules and its overall biological activity. For example, the accumulation of this compound in the mitochondria can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3,5-trifluoropyridine typically involves the bromination of 2,3,5-trifluoropyridine. One common method includes the reaction of 2,3,5-trifluoropyridine with n-butyllithium in tetrahydrofuran and hexane at -75°C, followed by the addition of bromine at the same temperature . This method ensures high selectivity and yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5-trifluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.
Palladium-Catalyzed Coupling Reactions: Such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Palladium-Catalyzed Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azides or alkoxides.
Coupling Reactions: Biaryl or vinyl-substituted pyridines.
Scientific Research Applications
4-Bromo-2,3,5-trifluoropyridine is utilized in various fields due to its unique properties:
Chemistry: As a building block in the synthesis of more complex fluorinated compounds.
Biology: In the development of fluorinated analogs of biologically active molecules for enhanced activity and stability.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic rings for improved pharmacokinetics.
Industry: In the production of agrochemicals and materials with specialized properties
Comparison with Similar Compounds
2,3,5-Trifluoropyridine: Lacks the bromine atom, making it less reactive in nucleophilic substitution and coupling reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains an additional fluorine atom, which further influences its reactivity and stability.
Uniqueness: 4-Bromo-2,3,5-trifluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct reactivity patterns and stability, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
4-bromo-2,3,5-trifluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrF3N/c6-3-2(7)1-10-5(9)4(3)8/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEIUJXQVPRMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650531 | |
Record name | 4-Bromo-2,3,5-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851178-96-6 | |
Record name | 4-Bromo-2,3,5-trifluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.